3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione
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Overview
Description
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE is a complex organic compound with the molecular formula C12H10O3 It is characterized by its unique tetracyclic structure, which includes multiple fused rings and a diene functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetracyclic core structure. Subsequent oxidation steps are used to introduce the dione functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionalities to diols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce diols.
Scientific Research Applications
10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE exerts its effects is not fully understood. its reactivity is largely influenced by the presence of the diene and dione functionalities, which can participate in various chemical reactions. Molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-OXATETRACYCLO(6.3.0.2,7.0.3,6)TRIDECA-4,12-DIENE-9,11-DIONE include:
- TRICYCLO[4.2.1.1(2,5)]DECA-3,7-DIENE-9,10-DIONE
- 3,7-DIAZATRICYCLO[4.2.2.2(2,5)]DODECA-9,11-DIENE-4,8-DIONE
Uniqueness
What sets 10-OXATETRACYCLO(6302,703,6)TRIDECA-4,12-DIENE-9,11-DIONE apart is its specific tetracyclic structure and the presence of both diene and dione functionalities
Properties
CAS No. |
4602-96-4 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C12H10O3/c13-11-9-7-3-4-8(6-2-1-5(6)7)10(9)12(14)15-11/h1-10H |
InChI Key |
DGKRLDCSKQHWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C=CC2C4C3C(=O)OC4=O |
Origin of Product |
United States |
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